2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Purity Procurement Quality Control

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol (CAS 1220031‑07‑1) is a heterocyclic small molecule (C₁₁H₁₀N₄O, MW 214.22 g/mol) belonging to the pyrrolo[3,4‑d]pyrimidin-4-ol family. It features a fused pyrimidine-pyrrole bicyclic core substituted at the 2‑position with a pyridin‑2‑yl group and exists in equilibrium with its 4‑one tautomer, 3,5,6,7‑tetrahydro‑2‑(pyridin‑2‑yl)‑4H‑pyrrolo[3,4‑d]pyrimidin‑4‑one.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 1220031-07-1
Cat. No. B1414470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol
CAS1220031-07-1
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)N=C(NC2=O)C3=CC=CC=N3
InChIInChI=1S/C11H10N4O/c16-11-7-5-12-6-9(7)14-10(15-11)8-3-1-2-4-13-8/h1-4,12H,5-6H2,(H,14,15,16)
InChIKeyPIWWAFQDYSHCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol (CAS 1220031-07-1): A Heterocyclic Scaffold for Selective Procurement


2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol (CAS 1220031‑07‑1) is a heterocyclic small molecule (C₁₁H₁₀N₄O, MW 214.22 g/mol) belonging to the pyrrolo[3,4‑d]pyrimidin-4-ol family . It features a fused pyrimidine-pyrrole bicyclic core substituted at the 2‑position with a pyridin‑2‑yl group and exists in equilibrium with its 4‑one tautomer, 3,5,6,7‑tetrahydro‑2‑(pyridin‑2‑yl)‑4H‑pyrrolo[3,4‑d]pyrimidin‑4‑one . The compound has been investigated in the context of protein‑kinase inhibition and metal‑coordination chemistry, with the pyridin‑2‑yl substituent conferring a distinct electronic and steric profile relative to its 4‑pyridyl isomer (CAS 1220031‑00‑4) and 2‑alkyl analogs (e.g., 2‑ethyl, CAS 1220030‑37‑4; 2‑isopropyl, CAS 1220035‑92‑6) . Its predicted physicochemical properties include a boiling point of 444.3 ± 55.0 °C, a density of 1.52 ± 0.1 g/cm³, and a pKa of 6.67 ± 0.20, which differentiate its handling and formulation profile from closely related analogs .

1
Pyrrolo[3,4-d]pyrimidin-4-ol scaffold suited for kinase inhibition studies
2
Pyridin-2-yl group enables bidentate N,N-chelation for metal-coordination research
3
Positional isomer distinct from the 4-pyridyl analog; supports structure-activity comparisons

Why 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


Within the pyrrolo[3,4‑d]pyrimidin-4-ol chemotype, minor structural alterations—such as relocating the pyridine nitrogen from the 2‑position to the 4‑position (CAS 1220031‑00‑4) or replacing the pyridyl group with a simple alkyl chain (ethyl, CAS 1220030‑37‑4; isopropyl, CAS 1220035‑92‑6)—produce measurable shifts in physicochemical and biological behavior that preclude generic substitution . The pyridin‑2‑yl isomer enables bidentate N,N‑chelation to transition metals (via the pyridine nitrogen and the pyrimidine N3), a coordination mode unavailable to the 4‑pyridyl isomer, which can only participate in monodentate interactions . In cellular assays, the 2‑pyridyl compound has demonstrated cytotoxicity against A549 lung‑cancer cells (IC₅₀ ≈ 40.54 µg/mL) and Caco‑2 colorectal‑cancer cells (IC₅₀ ≈ 29.77 µg/mL), whereas the 2‑ethyl analog lacks published comparable activity . Even the tautomeric equilibrium between the 4‑ol and 4‑one forms differs between analogs, affecting hydrogen‑bond donor/acceptor capacity and, consequently, target‑binding profiles . These scaffold‑intrinsic differences mean that procurement decisions must be compound‑specific rather than class‑generic.

Target Compound
2-(Pyridin-2-yl) derivative
Substitution Risk
Bidentate chelation ability may be lost if pyridine nitrogen position changes; 4-pyridyl analog offers only monodentate coordination
Target Compound
2-(Pyridin-2-yl) derivative
Substitution Risk
Cytotoxicity data (A549, Caco-2) reported only for this isomer; ethyl and isopropyl analogs lack comparable cell-model evidence
Target Compound
4-ol / 4-one tautomeric equilibrium
Substitution Risk
Tautomer population and hydrogen-bond donor/acceptor profile may shift with substituent changes, altering target-binding behavior

Quantitative Differentiators of 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol Against Key Analogs


Purity Advantage: NLT 98% vs. 95% Standard for the 4-Pyridyl Isomer

The pyridin‑2‑yl compound (CAS 1220031‑07‑1) is commercially available from MolCore with a certified purity of NLT 98% . The 4‑pyridyl positional isomer (CAS 1220031‑00‑4) is routinely supplied at a purity of 95% by multiple vendors . This 3‑percentage‑point purity differential is relevant for assays where minor impurities (<5%) can confound dose‑response interpretation or generate off‑target artifacts.

Purity
Head-to-head
NLT 98% vs. 95% for the 4-pyridyl isomer
Higher purity may reduce repurification needs and support assay reproducibility.
Supplier specifications; independent verification advised.
Purity Procurement Quality Control

Cytotoxicity in Cancer Cell Lines: A549 and Caco-2 IC₅₀ Values

In direct cytotoxicity screens, 2-(pyridin‑2‑yl)-6,7-dihydro‑5H‑pyrrolo[3,4‑d]pyrimidin‑4‑ol exhibited IC₅₀ values of approximately 40.54 µg/mL against A549 lung‑cancer cells and 29.77 µg/mL against Caco‑2 colorectal‑cancer cells . These values anchor the compound within a moderately potent range for antiproliferative activity. By contrast, no published IC₅₀ data exist for the 2‑ethyl or 2‑isopropyl analogs in the same cell lines, suggesting that the pyridin‑2‑yl substituent is critical for the observed activity .

Cytotoxicity
Cross-study
A549 IC₅₀ ≈ 40.54 µg/mL, Caco-2 IC₅₀ ≈ 29.77 µg/mL
Supports cell-model endpoint review; alkyl analogs lack published comparable activity.
Standard MTT/SRB assays; exact protocol undisclosed.
Anticancer Cytotoxicity Kinase Inhibition

Physicochemical Differentiation: Boiling Point and pKa vs. 2-Ethyl Analog

The target compound exhibits a predicted boiling point of 444.3 ± 55.0 °C, a density of 1.52 ± 0.1 g/cm³, and a predicted pKa of 6.67 ± 0.20 . The 2‑ethyl analog (C₈H₁₁N₃O, CAS 1220030‑37‑4) has a significantly lower molecular weight (165.19 g/mol vs. 214.22 g/mol) but its boiling point is not reported in authoritative databases, limiting direct thermal‑stability comparison . The pKa of 6.67 for the pyridin‑2‑yl compound places its ionizable center closer to physiological pH than typical pyrrolopyrimidine scaffolds, potentially influencing solubility and membrane permeability in biological assays.

Physicochemical
Predicted
BP 444.3±55.0 °C, pKa 6.67±0.20; MW 214.22 g/mol
Characterized profile supports formulation and solvent selection; comparator data missing.
Predicted values; experimental verification may be required.
Physicochemical Properties Formulation Handling

Metal‑Binding Capacity: Bidentate Chelation Enabled by Pyridin‑2‑yl Geometry

The 2‑pyridyl substituent places the pyridine nitrogen in a 1,4‑relationship with the pyrimidine N3, creating a five‑membered chelate ring upon binding to transition metals such as Cu(II), Zn(II), and Pd(II) [1]. The 4‑pyridyl isomer (CAS 1220031‑00‑4) cannot form an analogous chelate because the pyridine nitrogen is positioned para to the pyrimidine core, restricting it to monodentate coordination . This difference in denticity has implications for catalytic applications and metal‑based probe design.

Metal binding
Class-level
Bidentate N,N-chelation (vs. monodentate for 4-pyridyl isomer)
Bidentate mode may enhance metal-complex stability for catalysis or probe design.
Inferred from structural analogy; quantitative binding constants not reported.
Coordination Chemistry Catalysis Ligand Design

Recommended Application Scenarios for 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol


Kinase‑Focused Medicinal Chemistry Hit‑to‑Lead Optimization

The compound’s demonstrable cytotoxicity against A549 and Caco‑2 cell lines (IC₅₀ ~30–40 µg/mL) , combined with its pyrrolo[3,4‑d]pyrimidine scaffold—a privileged kinase‑inhibitor template [1]—makes it a suitable starting point for structure‑activity relationship (SAR) programs targeting oncogenic kinases. Its NLT 98% purity supports reproducible dose‑response studies without the confounding effects of impurities.

Transition‑Metal Catalyst and Metallodrug Ligand Development

The bidentate N,N‑chelation geometry conferred by the pyridin‑2‑yl substituent enables the formation of stable metal complexes relevant to homogeneous catalysis (e.g., C–C cross‑coupling) and metallodrug design. The 4‑pyridyl isomer is excluded from such applications due to its monodentate coordination mode.

Analytical Reference Standard Procurement for LC‑MS and Bioanalytical Assays

With a well‑defined molecular weight (214.22 g/mol), predicted boiling point (444.3 °C), pKa (6.67), and InChI key (PIWWAFQDYSHCIR‑UHFFFAOYSA‑N) , this compound is readily distinguishable from co‑eluting impurities and closely related analogs in LC‑MS workflows. The documented purity specification (NLT 98%) meets the requirements for a certified reference material in bioanalytical method validation.

Scaffold‑Hopping Studies in Pyrrolopyrimidine‑Based Drug Discovery

The compound serves as a direct comparator to the 4‑pyridyl isomer (CAS 1220031‑00‑4) in scaffold‑hopping exercises that probe the impact of pyridine‑nitrogen position on target selectivity and cellular potency . Its unique tautomeric equilibrium (4‑ol/4‑one) adds an additional dimension to structure‑property relationship investigations that is absent in fully aromatic or fixed‑tautomer analogs.

Application
Selection Property
Validation Focus
Kinase hit-to-lead optimization
Cell-model endpoint context (A549, Caco-2) and pyrrolopyrimidine kinase-inhibitor template
Target engagement and dose-response reproducibility in kinase assays
Transition-metal catalyst / metallodrug ligand design
Bidentate N,N-chelation geometry unique to pyridin-2-yl substitution
Metal-complex stability and catalytic activity in cross-coupling or medicinal inorganic chemistry
Analytical reference standard for LC-MS
Well-defined molecular weight, purity specification, and predicted physicochemical constants
Method specificity, impurity profiling, and retention time consistency
Scaffold-hopping studies
Pyridyl nitrogen positional isomerism (2-pyridyl vs. 4-pyridyl) and tautomer equilibrium
Target selectivity shifts and binding-mode differences in structure-property relationship investigations
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